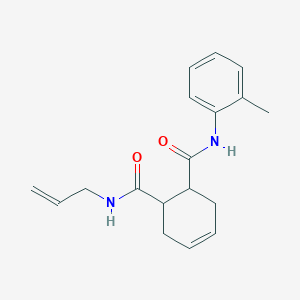![molecular formula C15H16N2O3S B4893146 N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as kinase inhibitors, which have been shown to have a wide range of biological effects.
作用機序
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide exerts its effects by inhibiting the activity of several kinases, including p38 MAPK, JNK, and ERK. These kinases are involved in the regulation of inflammatory and immune responses, as well as cell proliferation and survival. By inhibiting these kinases, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide can reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of immune cells, such as macrophages and T cells. It can also inhibit the growth and survival of cancer cells, and improve insulin sensitivity in diabetic animals.
実験室実験の利点と制限
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it suitable for high-throughput screening and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide also has some limitations. It can inhibit the activity of several kinases, which can lead to off-target effects and potential toxicity. It also has a short half-life in vivo, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs, such as chemotherapy agents, to improve their efficacy. Additionally, further studies are needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide and its potential off-target effects.
合成法
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 3-nitroanisole with acetic anhydride to form 3-acetamido-4-methoxyacetophenone. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide. The synthesis process has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
科学的研究の応用
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, making it a promising candidate for the treatment of a wide range of diseases. In particular, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of several kinases, including p38 MAPK, JNK, and ERK, which are involved in inflammation and cancer progression.
特性
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)16-13-8-11(5-6-14(13)20-2)17-15(19)9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOQSLQMFLVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methoxyphenyl]-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)
![2,3-dihydro-1H-inden-5-yl[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4893107.png)
![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)
![2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone](/img/structure/B4893115.png)

![N,N'-[(4-chlorophenyl)methylene]dipentanamide](/img/structure/B4893153.png)
![4-{[1-(cyclopropylcarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B4893154.png)
![2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol](/img/structure/B4893160.png)
![propyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4893169.png)
